molecular formula C16H19N3O3S B2772208 (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 955906-50-0

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2772208
CAS No.: 955906-50-0
M. Wt: 333.41
InChI Key: YAANYBGCUZZAFS-UHFFFAOYSA-N
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Description

The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, a pyrrolidine ring, and a dimethoxyphenyl group

Properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-13-6-5-11(9-14(13)22-2)17-16-18-12(10-23-16)15(20)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAANYBGCUZZAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyaniline can be reacted with the thiazole intermediate through a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (pyrrolidine) react with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Core Reactivity of Functional Groups

The compound exhibits distinct reactivity patterns across its three main domains:

Functional Group Reactivity Profile
Thiazole ring (C2 position)Susceptible to electrophilic substitution; participates in coordination chemistry
Pyrrolidine nitrogenActs as a nucleophile in alkylation/acylation; forms salts with acids
Methoxy-phenyl systemUndergoes demethylation under acidic conditions; directs electrophilic substitution

Nucleophilic Substitution at Pyrrolidine Nitrogen

The pyrrolidine nitrogen undergoes alkylation with iodomethane (CH₃I) in THF at 0-5°C, producing quaternary ammonium salts. This reaction is critical for modifying solubility profiles in pharmacological studies :

Reaction Scheme

text
(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone + CH₃I → (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(N-methylpyrrolidin-1-ium-1-yl)methanone iodide

Key Data

ParameterValueSource
Yield82-88%
Reaction Time4 hr
Temp0-5°C

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group undergoes nitration at the C5 position when treated with HNO₃/H₂SO₄ at 40°C, demonstrating predictable regioselectivity :

Reaction Conditions

  • Nitrating agent: 65% HNO₃ in concentrated H₂SO₄

  • Molar ratio (substrate:HNO₃): 1:1.2

  • Isolation method: Precipitation at pH 7.0

Product Characteristics

PropertyValue
New substituent-NO₂ at C5 position
Yield74%
Melting Point198-201°C

Thiazole Ring Functionalization

The thiazole core participates in metal coordination and cycloaddition reactions:

a) Palladium-Catalyzed Cross-Coupling

Reacting with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces aryl groups at C5 :

Optimized Parameters

Catalyst Loading2 mol% Pd
Temp80°C
Typical Yield68-72%

b) [4+2] Cycloaddition

With maleic anhydride in refluxing toluene, the thiazole undergoes Diels-Alder reactions at the C4-C5 double bond :

Product Structure

text
Bicyclic adduct with endo stereochemistry

Methoxy Demethylation

Treatment with BBr₃ (1.0M in CH₂Cl₂, -78°C → RT) selectively removes methyl groups from the aromatic system :

Stepwise Demethylation

  • 3-O-demethylation occurs first (t₁/₂ = 15 min)

  • 4-O-demethylation follows (t₁/₂ = 45 min)

Product Stability

  • Catechol derivatives prone to oxidation → require 0.1% ascorbic acid stabilizer

Methanone Reduction

The ketone group is reduced to a secondary alcohol using NaBH₄/CeCl₃ in methanol (0°C, 2 hr) with 91% yield :

Critical Factor

  • CeCl₃ prevents over-reduction of thiazole ring

Industrial-Scale Process Considerations

Parameter Lab-Scale Kilogram-Scale
Thiazole formationBatch reactorContinuous flow reactor
PurificationColumn chromatographyCrystallization (EtOAc/Hex)
Typical Purity>98% (HPLC)>99.5% (HPLC)

Stability Under Stress Conditions

Forced Degradation Study Data

ConditionDegradation Pathway% Degradation (72 hr)
0.1N HCl (40°C)Hydrolysis of methanone12.3%
0.1N NaOH (40°C)Thiazole ring opening28.7%
UV light (300-400 nm)Demethylation + dimerization41.2%

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, analogues of thiazole have demonstrated effectiveness against colorectal cancer (HCT-116), liver cancer (HepG2), and other types using the MTT assay, which assesses cell viability. Notably, certain derivatives exhibited higher efficacy than standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Comparison DrugIC50 (µM)
1HCT-11612.5Cisplatin15
2HepG28.0Harmine10
3HT-2914.0Doxorubicin18

Anticonvulsant Properties

Research has indicated that thiazole derivatives exhibit anticonvulsant activity through various mechanisms. The compound has been evaluated in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Some studies reported that derivatives containing the thiazole moiety significantly reduced seizure incidence and severity compared to standard treatments .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedED50 (mg/kg)Standard DrugED50 (mg/kg)
AMES20Ethosuximide150
BPTZ15Phenobarbital100

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored, with several compounds demonstrating significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 3: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
XStaphylococcus aureus32 µg/mL
YEscherichia coli16 µg/mL
ZPseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the thiazole ring and the attached phenyl groups significantly influence biological activity. For instance, halogen substitutions on the phenyl ring enhance anticonvulsant activity, while specific alkyl groups improve anticancer efficacy .

Mechanism of Action

The mechanism of action of (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites of enzymes, while the dimethoxyphenyl group can participate in π-π interactions with aromatic amino acids in proteins. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminothiazol-4-yl)(pyrrolidin-1-yl)methanone: Lacks the dimethoxyphenyl group, potentially altering its biological activity.

    (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)methanone: Lacks the pyrrolidine ring, which may affect its binding properties.

    (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring, which could influence its solubility and reactivity.

Uniqueness

The combination of the thiazole ring, dimethoxyphenyl group, and pyrrolidine ring in (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone provides a unique structural framework that can confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a novel heterocyclic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with a dimethoxyphenyl group and a pyrrolidine moiety. The molecular formula is C22H26N4O4SC_{22}H_{26}N_4O_4S, and it has been identified as having a significant impact on various biological systems.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to our target compound have shown promising results in animal models for epilepsy. The structure-activity relationship indicates that substituents on the phenyl ring can enhance anticonvulsant effects. A study showed that certain thiazole-pyrrolidine derivatives exhibited median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide, suggesting high potency and efficacy in seizure models .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including colorectal and breast cancer cells. For example, a structurally analogous compound induced apoptosis through mitochondrial pathways and inhibited endothelial cell migration, indicating potential anti-angiogenic properties .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT-29 (Colorectal)10Apoptosis induction
Compound BMCF-7 (Breast)15Anti-angiogenic
Target CompoundVariousTBDTBD

Antimicrobial Activity

Thiazole derivatives have also shown significant antimicrobial activity. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. A study indicated that modifications to the thiazole ring could enhance both antibacterial and antifungal properties, making these compounds potential candidates for developing new antibiotics .

Case Studies

  • Anticonvulsant Efficacy : In a study involving a series of thiazole-pyrrolidine compounds, one derivative exhibited an ED50 of 20 mg/kg in the pentylenetetrazol (PTZ) seizure model, outperforming traditional treatments .
  • Anticancer Investigation : Another case study demonstrated that a related thiazole compound significantly reduced tumor growth in xenograft models, indicating its potential for clinical application in cancer therapy .
  • Antimicrobial Testing : A comprehensive evaluation of various thiazole derivatives revealed that those with halogen substitutions displayed enhanced activity against Escherichia coli and Candida albicans, highlighting their therapeutic promise .

Q & A

Q. Critical parameters :

  • Solvent polarity : Ethanol or DMF enhances solubility of intermediates .
  • Temperature : Reflux conditions (70–100°C) improve reaction kinetics .
  • Catalysts : Triethylamine or acetic acid accelerates amine coupling .

How should researchers approach structural elucidation and purity assessment using advanced spectroscopic techniques?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks, with characteristic signals for thiazole (δ 7.2–8.1 ppm) and pyrrolidine (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (UV detection at 254 nm) assesses purity (>95% target) .

Advanced
For ambiguous

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., pyrrolidine-thiazole junction) .
  • X-ray crystallography : Validates stereochemistry if single crystals are obtainable .

What methodologies are recommended for analyzing and reconciling contradictory biological activity data across studies?

Advanced
Contradictions often arise from:

  • Purity variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Use HPLC-MS to verify compound integrity before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration) affect activity. Standardize protocols using guidelines like OECD 439 .
  • Structural analogs : Compare with derivatives (e.g., pyrazole or triazole-containing analogs) to identify structure-activity relationships (SAR) .

What strategies can modify the compound's structure to improve target selectivity?

Q. Advanced

  • Substituent engineering :
    • Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity for kinase inhibition .
    • Pyrrolidine moiety : Replace with piperidine or morpholine to alter steric bulk and hydrogen-bonding capacity .
  • Prodrug design : Incorporate hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with targets (e.g., COX-2 or EGFR) and guide modifications .

How do pH and solvent conditions affect the compound's stability and reactivity?

Q. Basic

  • Aqueous stability : The compound degrades in acidic (pH < 3) or alkaline (pH > 10) conditions, forming hydrolysis byproducts. Use buffered solutions (pH 6–8) for in vitro studies .
  • Solvent compatibility : Ethanol and DMSO are preferred for solubility (>10 mg/mL), while chloroform induces precipitation .

Q. Advanced

  • Kinetic studies : Monitor degradation via UV-Vis spectroscopy at λmax (~300 nm) under varying pH. Half-life (t1/2) calculations guide storage recommendations .
  • Co-solvent systems : PEG-400/water mixtures enhance solubility without compromising stability for long-term assays .

Table 1. Comparison of Synthetic Methods for Thiazole Derivatives

StepReagents/ConditionsYield RangeKey Reference
Thiazole formationThiourea, α-bromoketone, EtOH, reflux 6h60–75%
Amine couplingEDC/HOBt, DMF, RT, 24h50–65%
Pyrrolidine additionPyrrolidine, K2CO3, CH3CN, reflux 12h70–85%

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